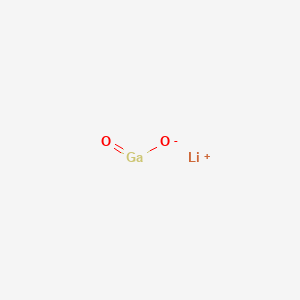
lithium;oxido(oxo)gallane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium;oxido(oxo)gallane is a compound that combines lithium, oxygen, and gallium
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of lithium;oxido(oxo)gallane typically involves the reaction of lithium compounds with gallium oxides. One common method is the solid-state reaction, where lithium oxide and gallium oxide are mixed and heated at high temperatures to form the desired compound. Another method involves the sol-gel process, where lithium and gallium precursors are dissolved in a solvent, followed by gelation and subsequent heat treatment to obtain the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale solid-state reactions or sol-gel processes. These methods are optimized for high yield and purity, ensuring the compound meets the required specifications for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
Lithium;oxido(oxo)gallane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced to form lower oxidation state products.
Substitution: this compound can participate in substitution reactions where one of its components is replaced by another element or group.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like oxygen or hydrogen peroxide, and reducing agents such as hydrogen or lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway is followed .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield lithium gallate, while reduction reactions could produce lithium metal and gallium metal .
Wissenschaftliche Forschungsanwendungen
Lithium;oxido(oxo)gallane has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other lithium and gallium compounds.
Biology: Research is ongoing to explore its potential use in biological systems, particularly in drug delivery and imaging.
Medicine: The compound’s unique properties are being investigated for potential therapeutic applications, including as an antimicrobial agent.
Industry: This compound is used in the production of advanced materials, such as ceramics and electronic components, due to its stability and conductivity
Wirkmechanismus
The mechanism by which lithium;oxido(oxo)gallane exerts its effects involves interactions at the molecular level. The lithium ions can interact with various molecular targets, including enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress, ion transport, and signal transduction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to lithium;oxido(oxo)gallane include:
Lithium oxide: A compound with similar lithium content but different properties due to the absence of gallium.
Gallium oxide: Contains gallium and oxygen but lacks lithium, resulting in different chemical behavior.
Lithium cobalt oxide: Another lithium-containing compound used in battery technology .
Uniqueness
This compound is unique due to its combination of lithium and gallium, which imparts distinct properties such as enhanced stability and conductivity. This makes it particularly valuable in applications requiring robust materials with high performance .
Eigenschaften
IUPAC Name |
lithium;oxido(oxo)gallane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ga.Li.2O/q;+1;;-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTPRDVISQKKNGA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[O-][Ga]=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].[O-][Ga]=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
GaLiO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
108.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-pyrrolidin-1-yl-2-(5,6,7,8-tetrahydro-4H-triazolo[1,5-a][1,4]diazepin-3-ylmethoxy)ethanone](/img/structure/B8112848.png)
![3-((Pyridin-3-Yloxy)Methyl)-5,6,7,8-Tetrahydro-4H-[1,2,3]Triazolo[1,5-A][1,4]Diazepine](/img/structure/B8112856.png)
![1-(5-Chlorospiro[indoline-3,4'-piperidin]-1-yl)ethanone](/img/structure/B8112861.png)
![N,N-Diethyl-5,6-dihydrospiro[imidazo[2,1-c][1,4]oxazine-8,4'-piperidine]-6-carboxamide](/img/structure/B8112862.png)
![Rel-(3As,7R,8As)-2-(4-Chlorobenzyl)Octahydro-3A,7-Epoxyisothiazolo[4,5-C]Azepine 1,1-Dioxide](/img/structure/B8112870.png)

![(3R,6S,7AS)-6-(Dibenzylamino)-3-phenyltetrahydropyrrolo[1,2-C]oxazol-5(3H)-one](/img/structure/B8112885.png)



![4,5-Dihydro-1h-pyrazolo[3,4-f]quinoline-3-carboxylic acid](/img/structure/B8112910.png)
![8H-Indeno[1,2-d]oxazole, 2,2'-(1-methylethylidene)bis[3a,8a-dihydro-, (3aS,3'aS,8aR,8'aR)-](/img/structure/B8112921.png)


